REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:7](Br)(Br)[C:8](=[O:15])[NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4]>C(O)(=O)C.C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][C:8](=[O:15])[NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4]
|
Name
|
3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C(C(NC2C=C(C1)Br)=O)(Br)Br
|
Name
|
|
Quantity
|
153 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is monitored by TLC and when complete (30 min)
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
is filtered through celite
|
Type
|
WASH
|
Details
|
the filtrate washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil that
|
Type
|
WASH
|
Details
|
washed with water (100 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2CC(NC2C=C(C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |